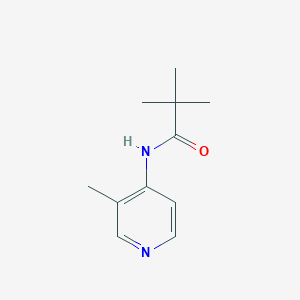

N-(3-Methylpyridin-4-yl)pivalamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-N-(3-methylpyridin-4-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-8-7-12-6-5-9(8)13-10(14)11(2,3)4/h5-7H,1-4H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXVKIRKKOMRKBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)NC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Classical and Contemporary Synthetic Routes to N-(3-Methylpyridin-4-yl)pivalamide

The formation of the amide bond in this compound is typically achieved through standard amide coupling reactions, which are well-established and versatile methods in organic synthesis. nih.gov

The most direct method for the synthesis of this compound involves the acylation of 3-methylpyridin-4-amine with a pivaloyl source. A common and efficient method is the use of pivaloyl chloride, the acid chloride of pivalic acid. atamanchemicals.comnih.gov The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine (B92270), to scavenge the hydrochloric acid byproduct. The choice of solvent is often an aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).

Alternatively, pivalic anhydride can be employed as the acylating agent. While potentially less reactive than the acid chloride, the anhydride offers advantages in terms of handling and milder reaction conditions. Amide bond formation can also be facilitated by a variety of modern coupling agents that activate the carboxylic acid (pivalic acid) in situ. researchgate.netluxembourg-bio.com Reagents such as 1-propylphosphonic anhydride (T3P®) or carbodiimides like dicyclohexylcarbodiimide (DCC) are effective for this purpose, often in combination with additives like 1-hydroxybenzotriazole (HOBt) to minimize side reactions and improve yields. nih.gov

Table 1: Synthetic Routes to this compound

| Acylating Agent | Base/Coupling Agent | Solvent | General Reaction Conditions |

| Pivaloyl Chloride | Triethylamine, Pyridine | DCM, THF | 0 °C to room temperature |

| Pivalic Anhydride | Pyridine, DMAP (cat.) | DCM, Acetonitrile (B52724) | Room temperature to reflux |

| Pivalic Acid | T3P®, DCC/HOBt | DMF, DCM | Room temperature |

Targeted Functionalization of the Pyridine Ring System

The pivalamido group (-NHCO-t-Bu) is a powerful ortho-directing group in electrophilic substitution reactions, particularly in directed ortho-metalation (DoM). This strategy allows for the regioselective deprotonation and subsequent functionalization of the pyridine ring at positions adjacent to the amide.

Directed ortho-metalation involves the use of strong organolithium bases, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), to deprotonate a position ortho to the directing group. In the case of this compound, the pivalamido group at the C4 position directs lithiation to the C5 position.

While the primary directing effect of the pivalamido group is towards the ortho C5 position, lithiation of the 3-methyl group can also occur. The regioselectivity of the lithiation is influenced by the reaction conditions, including the choice of base, solvent, and temperature. Studies on analogous systems, such as N-(pyridin-3-ylmethyl)pivalamide, have shown that lithiation can occur on the pyridine ring. researchgate.net For this compound, the steric bulk of the pivaloyl group and the electronic nature of the pyridine ring favor deprotonation at the C5 position over the methyl group under kinetically controlled conditions. The resulting lithiated species is a versatile nucleophile for further reactions.

The organolithium intermediate generated via directed metalation can be trapped with a wide array of electrophiles to introduce various functional groups at the C5 position. This "lithiation-electrophilic quench" sequence provides a powerful tool for creating a library of substituted derivatives. The reaction of the lithiated intermediate with different electrophiles leads to the formation of new carbon-carbon and carbon-heteroatom bonds.

For instance, quenching with aldehydes or ketones yields secondary or tertiary alcohols, respectively. Reaction with alkyl halides introduces alkyl chains, and quenching with sources of halogens (e.g., I₂, C₂Cl₆) can install a halide for subsequent cross-coupling reactions.

Table 2: Examples of Electrophilic Quenching Reactions

| Electrophile | Reagent Example | Product Type (Substituent at C5) |

| Aldehyde | Benzaldehyde | Hydroxymethylphenyl |

| Ketone | Acetone | 2-Hydroxyprop-2-yl |

| Alkyl Halide | Methyl Iodide | Methyl |

| Carbon Dioxide | CO₂ (gas or dry ice) | Carboxylic Acid |

| Halogen Source | Iodine (I₂) | Iodo |

| Silyl Halide | Trimethylsilyl (B98337) chloride (TMSCl) | Trimethylsilyl |

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. To utilize this methodology, a halogenated derivative of this compound is first required, which can be synthesized via the electrophilic quenching strategies described above or other halogenation methods. For example, N-(5-bromo-3-methylpyridin-4-yl)pivalamide serves as an excellent substrate for various cross-coupling reactions.

Common palladium-catalyzed reactions applicable to this system include:

Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or vinyl groups.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, yielding substituted aminopyridines. mdpi.com

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

These reactions typically employ a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a suitable ligand, and a base. The choice of reaction conditions is crucial for achieving high yields and selectivity. For example, Buchwald-Hartwig amination on related aminopyrimidine systems has been successfully carried out using a dichlorobis(triphenylphosphine)Pd(II)/xantphos catalyst system with sodium tert-butoxide as the base. mdpi.com

Table 3: Palladium-Catalyzed Cross-Coupling Reactions of N-(5-bromo-3-methylpyridin-4-yl)pivalamide

| Reaction Name | Coupling Partner | Catalyst/Ligand Example | Product Type (Substituent at C5) |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ | Phenyl |

| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃ / Xantphos | Morpholinyl |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Phenylethynyl |

| Heck Coupling | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Styrenyl |

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki Coupling for Aromatic Substituents

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heterobiaryl compounds. nih.govcore.ac.uk This palladium-catalyzed reaction provides a practical approach for creating these structures due to its tolerance of a wide range of functional groups and generally good reaction yields. nih.gov

In the context of pyridine derivatives, the Suzuki coupling has been successfully employed to introduce various aryl and heteroaryl substituents. For instance, the reaction of N-[5-bromo-2-methylpyridine-3-yl]acetamide with different arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ has been shown to produce novel pyridine derivatives in moderate to good yields. nih.gov These reactions are typically carried out in a solvent mixture of 1,4-dioxane and water at elevated temperatures. nih.gov

While specific examples detailing the direct Suzuki coupling of this compound were not found in the provided search results, the general applicability of this methodology to similar pyridine-containing substrates suggests its potential for the synthesis of 4-aryl-3-methylpyridine derivatives from a corresponding halo-substituted precursor. The 4-arylpyridine substructure is a key component in several active pharmaceutical ingredients, making the development of efficient coupling methods for its synthesis a significant area of research. nih.gov Challenges in this area can include the generation of impurities derived from the phosphorus ligands of the catalyst, which necessitates careful optimization of reaction conditions. nih.govresearchgate.net

Table 1: Representative Conditions for Suzuki Coupling of Pyridine Derivatives

| Catalyst | Base | Solvent | Temperature (°C) | Yield | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 85-95 | Moderate to Good | nih.gov |

C-H Functionalization Approaches

Direct C-H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis, offering an alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govnih.gov The pivalamide (B147659) group in this compound can act as a directing group, facilitating the selective activation of otherwise inert C-H bonds.

Achieving regioselectivity in the C-H functionalization of pyridine rings, particularly at positions distal to the nitrogen atom (C3, C4), has been a significant challenge. nih.gov However, recent advancements have demonstrated that directing groups can control the site of functionalization. While ortho-C-H activation is well-established, methods for achieving meta and para functionalization are of increasing interest. rsc.orgresearchgate.net

The pivaloyl group is known to direct C-H activation. In the context of N-aryl pivalamides, palladium-catalyzed reactions have been developed for the arylation of C-H bonds. The regioselectivity of these reactions can be influenced by various factors, including the catalyst, ligands, and reaction conditions. For instance, the addition of silver salts has been shown to be crucial for achieving high regioselectivity in some Pd-catalyzed arylations of electron-deficient pyridines. nih.gov The development of new ligands and catalytic systems continues to expand the scope and selectivity of distal C-H functionalization reactions. chemrxiv.orgnih.gov

The functionalization of sp3 C-H bonds, such as those in the methyl group of this compound, represents a significant frontier in C-H activation chemistry. nih.govresearchgate.net Transition metal catalysis has enabled the direct arylation of activated sp3 C-H bonds adjacent to electron-withdrawing groups. sci-hub.box

The pivalamide group can also serve as a directing group for the functionalization of distal sp3 C-H bonds. Palladium-catalyzed methods have been developed for the γ-C(sp3)-H arylation of aliphatic amines and related compounds. nih.govnih.gov These reactions often employ transient directing groups or specialized ligands to achieve the desired regioselectivity. nih.govnih.gov For example, the use of amino acid-based transient directing groups has enabled the site-selective β- and γ-arylation of primary aldehydes. nih.gov While direct examples involving this compound are not explicitly detailed, the principles established in these systems suggest the potential for applying similar strategies to functionalize the methyl group of this compound.

Table 2: Key Strategies in C-H Functionalization

| Functionalization Type | Key Features | Potential Application to this compound |

| Distal C-H Arylation | Pivalamide as a directing group; Palladium catalysis; Control of regioselectivity through ligands and additives. | Arylation at the C2 or C5 position of the pyridine ring. |

| sp3 C-H Arylation | Transition metal catalysis; Directing group assistance for regioselectivity. | Arylation of the methyl group at the C3 position. |

Oxidative and Reductive Transformations

The methyl group on the pyridine ring of this compound is susceptible to oxidation. A general method for the oxidation of methylpyridines to their corresponding carboxylic acids involves the use of a halogen oxidizing agent in the presence of water and actinic radiation. google.com For example, 3-methylpyridine (β-picoline) can be oxidized to 3-pyridinecarboxylic acid (nicotinic acid). google.com

Another approach for the functionalization of methyl azaarenes involves an iodine-promoted reaction in DMSO, which can convert the methyl group into an aldehyde via a process related to Kornblum oxidation. researchgate.net This method first involves the in-situ iodination of the methyl group, followed by oxidation. researchgate.net The resulting heteroaromatic aldehydes are valuable intermediates in medicinal chemistry. researchgate.net The reactivity of a methylene group adjacent to a pyridine-2-carboxamido moiety in certain metal complexes has also been observed to be high, readily converting to a carbonyl group upon exposure to dioxygen. nih.gov

The pivalamide functional group can be reduced to the corresponding alcohol. While specific reduction of the pivalamide in this compound is not detailed, the reduction of amides and other carbonyl compounds is a well-established transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing amides, carboxylic acids, and esters to primary alcohols. libretexts.orgchemguide.co.ukopenochem.org Sodium borohydride (NaBH₄) is a milder reducing agent and is typically used for the reduction of aldehydes and ketones, but not amides or esters. libretexts.orgopenochem.org

The mechanism of reduction by metal hydrides involves the nucleophilic addition of a hydride ion to the carbonyl carbon. libretexts.orgyoutube.com For amides, this process ultimately leads to the cleavage of the carbon-nitrogen bond and formation of the corresponding alcohol and amine. The reaction with LiAlH₄ is typically carried out in an anhydrous solvent like diethyl ether, followed by an aqueous workup to protonate the resulting alkoxide. chemguide.co.ukyoutube.com

Table 3: Summary of Oxidative and Reductive Transformations

| Transformation | Reagents/Conditions | Product Functional Group |

| Methyl Group Oxidation | Halogen, Water, Actinic Radiation | Carboxylic Acid |

| Methyl Group Oxidation | Iodine, DMSO | Aldehyde |

| Pivalamide Reduction | Lithium Aluminum Hydride (LiAlH₄) | Alcohol |

Stereoselective Synthesis Approaches

The synthesis of specific stereoisomers of this compound, should stereogenic centers be introduced into the molecule, would necessitate the use of stereoselective synthetic methods. While literature directly addressing the stereoselective synthesis of this specific compound is scarce, established principles in asymmetric synthesis can be applied.

Chiral Auxiliaries: One potential approach involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the structure of a prochiral substrate to guide the stereochemical outcome of a subsequent reaction wikipedia.orgsigmaaldrich.com. For instance, if a substituent on the pyridine ring or the pivaloyl group were to be modified to contain a stereocenter, a chiral auxiliary could be attached to the 3-methyl-4-aminopyridine precursor. This auxiliary would then direct the acylation or other subsequent transformations in a diastereoselective manner. After the desired stereochemistry is established, the auxiliary can be cleaved to yield the enantiomerically enriched target molecule. The choice of auxiliary is critical and would depend on the specific reaction and the desired stereochemical outcome nih.gov.

Diastereoselective Synthesis: In cases where the molecule contains multiple stereocenters, diastereoselective strategies are employed. One-pot, multi-component reactions have been shown to be effective in the diastereoselective synthesis of novel substituted pyridines thieme-connect.com. Such a strategy for this compound could involve a multi-component reaction where the stereochemistry of one center is controlled by an existing stereocenter in one of the reactants, leading to the preferential formation of one diastereomer. The stereochemistry can often be confirmed using techniques like X-ray diffraction analysis thieme-connect.com.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. Key principles that can be applied include the use of greener solvents, atom economy, and biocatalysis.

Green Solvents and Conditions: The choice of solvent plays a significant role in the environmental impact of a chemical process. Traditional syntheses often rely on volatile and hazardous organic solvents. A greener approach to the N-acylation of 3-methyl-4-aminopyridine would involve the use of water as a solvent nih.gov. Water is a non-toxic, non-flammable, and readily available solvent. Microwave-assisted organic synthesis in water has been shown to be an efficient and environmentally friendly method for N-acylation reactions, often leading to shorter reaction times and higher yields nih.gov.

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. A reaction with high atom economy maximizes the incorporation of material from the starting materials into the final product, thus minimizing waste. Ruthenium-catalyzed redox-neutral and single-step amide synthesis from an alcohol and a nitrile is an example of a reaction with complete atom economy, producing only the desired amide and molecular hydrogen as a byproduct acs.org. Applying such a strategy to the synthesis of this compound, for instance, by reacting 3-methyl-4-aminopyridine with a pivaloyl precursor generated in situ with high atom economy, would be a significant step towards a greener process.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a green alternative to traditional chemical catalysts. Enzymes operate under mild conditions of temperature and pH, are highly selective, and can often be used in aqueous media mdpi.com. For the synthesis of this compound, a lipase or a protease could potentially be employed to catalyze the acylation of 3-methyl-4-aminopyridine with a pivaloyl ester. Biocatalytic approaches can lead to high yields and enantioselectivity, and the enzymes can often be recycled and reused nih.govnih.gov.

Catalytic Systems for Enhanced Reaction Efficiency and Selectivity

The use of catalysts is fundamental to modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. For the synthesis of this compound, several catalytic systems can be envisioned.

4-Aminopyridine Derivatives as Acylation Catalysts: 4-Dialkylaminopyridines, such as 4-(Dimethylamino)pyridine (DMAP), are highly active catalysts for acylation reactions strategian.comwikipedia.org. The catalytic activity of these compounds is significantly higher than that of pyridine itself. The mechanism involves the formation of a highly reactive N-acylpyridinium salt as an intermediate wikipedia.org. In the synthesis of this compound, a catalytic amount of a 4-dialkylaminopyridine could significantly accelerate the reaction between 3-methyl-4-aminopyridine and pivaloyl chloride or pivalic anhydride. 4-Aminopyridine itself has also been shown to be an effective catalyst for regioselective acylation figshare.comacs.orgnih.gov.

Palladium-Catalyzed Synthesis: Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination, for instance, is a versatile method for the synthesis of N-aryl compounds nih.govacs.org. While typically used for C-N bond formation to an aromatic ring, palladium catalysts could also be explored for the N-acylation of tertiary amines by carboxylic acids via C-N bond cleavage organic-chemistry.org. A potential palladium-catalyzed route to this compound could involve the coupling of 3-methyl-4-aminopyridine with a suitable pivaloyl electrophile.

Ruthenium-Catalyzed Synthesis: Ruthenium catalysts have also emerged as powerful tools in organic synthesis. Ruthenium complexes have been successfully employed in the synthesis of pyridines and in amidation reactions researchgate.netresearchgate.net. For instance, a ruthenium-catalyzed redox-neutral, single-step amide synthesis from an alcohol and a nitrile has been reported with complete atom economy acs.org. Such a system could potentially be adapted for the synthesis of this compound.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in developing a practical and efficient synthesis. For the preparation of this compound, key parameters to consider include the choice of acylating agent, solvent, temperature, and reaction time.

A common method for the synthesis of N-(pyridin-3-yl)pivalamide involves the reaction of 3-aminopyridine with pivaloyl chloride in the presence of a base like triethylamine in an anhydrous solvent such as dichloromethane nih.gov. This methodology can be adapted for the synthesis of the target molecule.

| Parameter | Condition | Effect on Yield |

| Acylating Agent | Pivaloyl chloride | Generally provides good yields but produces HCl as a byproduct, requiring a base. |

| Pivalic anhydride | An alternative to the acid chloride, often used with a catalyst like DMAP. | |

| Base | Triethylamine | Common, inexpensive base to neutralize HCl. |

| Pyridine | Can act as both a base and a catalyst, though less effective than DMAP. | |

| Solvent | Dichloromethane | A common solvent for acylation reactions. |

| Tetrahydrofuran | Another suitable aprotic solvent. | |

| Water (with microwave) | A greener alternative that can lead to high yields in shorter times nih.gov. | |

| Temperature | Room Temperature | Often sufficient for acylations with reactive acylating agents. |

| Reflux | May be required for less reactive substrates or to increase the reaction rate. |

Table 1: Potential Reaction Conditions for the Synthesis of this compound

Advanced Structural Elucidation and Characterization Methodologies

Spectroscopic Techniques for Structural Confirmation

Spectroscopic analysis is fundamental to the characterization of N-(3-Methylpyridin-4-yl)pivalamide, offering a non-destructive means to probe its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton (¹H) NMR spectroscopy of this compound reveals distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ), multiplicity, and integration of these signals are key to assigning the structure. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the pivalamide (B147659) group's nine equivalent protons on the tert-butyl group appear as a sharp singlet. The methyl group attached to the pyridine (B92270) ring also produces a singlet. The aromatic protons on the pyridine ring exhibit characteristic chemical shifts and coupling patterns (doublets) in the downfield region of the spectrum. The amide proton typically appears as a broad singlet.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| Pyridine-H (position 2) | ~8.43 | Doublet | 1H |

| Pyridine-H (position 6) | ~8.42 | Doublet | 1H |

| Pyridine-H (position 5) | ~7.16 | Doublet | 1H |

| Pyridine-CH₃ | ~2.32 | Singlet | 3H |

| Pivalamide-C(CH₃)₃ | ~1.34 | Singlet | 9H |

| Amide-NH | Varies (broad) | Singlet | 1H |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal. The spectrum typically shows signals for the carbonyl carbon of the amide, the quaternary carbon of the tert-butyl group, the methyl carbons, and the aromatic carbons of the pyridine ring. The chemical shifts of the pyridine carbons are indicative of their electronic environment within the heterocyclic ring. researchgate.netnp-mrd.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm |

| Pivalamide C=O | ~176.5 |

| Pyridine-C4 | ~147.9 |

| Pyridine-C2 | ~147.1 |

| Pyridine-C6 | ~146.8 |

| Pyridine-C3 | ~133.6 |

| Pyridine-C5 | ~122.0 |

| Pivalamide C(CH₃)₃ | ~39.9 |

| Pivalamide C(CH₃)₃ | ~27.6 |

| Pyridine-CH₃ | ~18.5 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

While not as common as ¹H and ¹³C NMR for routine characterization, multinuclear NMR, such as Nitrogen-15 (¹⁵N) NMR, can be a powerful tool for studying the coordination chemistry of this compound. nih.gov The chemical shift of the pyridine nitrogen is sensitive to its electronic environment. Upon coordination to a metal center, a significant change in the ¹⁵N chemical shift, known as the coordination shift, is observed. nih.gov This shift provides valuable insights into the nature of the metal-ligand bond. nih.gov For instance, studies on similar pyridine-containing ligands have shown that the magnitude and direction of the coordination shift can be correlated with the type of metal ion and the nature of other ligands in the coordination sphere. nih.govnih.govresearchgate.net Although specific ⁵¹V NMR studies involving this compound are not widely reported, the principles of multinuclear NMR would be applicable to investigate its coordination complexes with vanadium or other NMR-active nuclei.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are invaluable for unambiguously assigning the ¹H and ¹³C NMR spectra of this compound. An HSQC experiment correlates the chemical shifts of directly bonded protons and carbons. This allows for the direct mapping of a proton signal to its attached carbon atom, confirming the assignments made from the 1D spectra. For example, the HSQC spectrum would show a correlation peak between the signal for the pyridine methyl protons and the signal for the methyl carbon, and similarly for the protons and carbons of the pyridine ring. nih.gov

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound. In a typical mass spectrum, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ will correspond to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula. Fragmentation patterns observed in the mass spectrum can also offer structural information, as the molecule breaks apart in a predictable manner upon ionization.

Table 3: Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 193.1335 | Typically within a few ppm of the calculated value in HRMS |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds. By providing a highly accurate mass measurement of the parent ion, often to within 5 ppm, HRMS allows for the determination of the elemental composition of a molecule. For this compound, HRMS analysis would confirm its molecular formula, C11H16N2O.

In a typical HRMS experiment using a technique like electrospray ionization (ESI), the molecule would be expected to be observed as its protonated form, [M+H]+. The high-resolution capabilities of instruments such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers are crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.govnih.gov

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the amide bond and the loss of the tert-butyl group. This data is critical for the structural confirmation and for distinguishing it from potential isomers. Non-targeted screening strategies using HRMS have proven effective for identifying novel compounds without the need for certified reference materials. nih.govnih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the stretching and bending of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of its key functional groups.

The most prominent peaks would include the N-H stretching vibration of the secondary amide, typically observed in the range of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group would give rise to a strong absorption band around 1650-1680 cm⁻¹. Additionally, the spectrum would show characteristic peaks for the aromatic C-H stretching of the pyridine ring above 3000 cm⁻¹, and C-N stretching vibrations. The presence of the methyl and tert-butyl groups would be indicated by C-H stretching and bending vibrations in the regions of 2850-2960 cm⁻¹ and 1365-1470 cm⁻¹, respectively.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Secondary Amide | 3300 - 3500 |

| C-H Stretch | Aromatic (Pyridine) | 3000 - 3100 |

| C-H Stretch | Aliphatic (Methyl, tert-Butyl) | 2850 - 2960 |

| C=O Stretch | Amide I | 1650 - 1680 |

| N-H Bend | Amide II | 1510 - 1570 |

| C=C, C=N Stretch | Aromatic Ring | 1400 - 1600 |

| C-H Bend | Methyl, tert-Butyl | 1365 - 1470 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions.

The pyridine ring is the primary chromophore in the molecule and will be responsible for the main absorption bands. Pyridine itself exhibits characteristic absorptions in the UV region. nist.gov The amide group also contributes to the electronic structure. The spectrum would likely show strong absorptions below 300 nm, which can be attributed to the π → π* transitions within the aromatic system. Weaker n → π* transitions, arising from the non-bonding electrons on the nitrogen and oxygen atoms, may also be observed. The solvent used for the analysis can influence the position and intensity of these absorption bands. For instance, polar solvents can cause a shift in the wavelength of maximum absorption (λmax). mdpi.comresearchgate.net

Table 2: Predicted UV-Visible (UV-Vis) Spectroscopy Data for this compound

| Electronic Transition | Chromophore | Expected λmax (nm) |

| π → π | Pyridine Ring | ~200 - 270 |

| n → π | Pyridine Ring, Carbonyl | >270 |

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS)

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, usually from a laser source. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. For this compound, the symmetric vibrations and vibrations of non-polar bonds will be particularly Raman active. This includes the symmetric stretching of the pyridine ring and the C-C bonds of the tert-butyl group.

Surface-Enhanced Raman Scattering (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface, such as silver or gold. nih.govmdpi.com This enhancement allows for the detection of analytes at very low concentrations. For this compound, a SERS experiment could provide detailed information about the orientation of the molecule on the metal surface, as the enhancement is greatest for vibrations that are perpendicular to the surface. The interaction of the pyridine nitrogen or the amide group with the metal surface would likely lead to a significant enhancement of the corresponding vibrational modes. nih.gov

Table 3: Predicted Raman and SERS Active Modes for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | SERS Enhancement |

| Ring Breathing | Pyridine | ~1000 | Strong |

| C-H Stretch | Aromatic | ~3050 | Moderate |

| C=O Stretch | Amide | ~1660 | Moderate to Strong |

| C-N Stretch | Pyridine-Amide Linkage | ~1200 - 1300 | Strong |

X-ray Diffraction (XRD) Analysis

Single Crystal X-ray Diffraction for Solid-State Geometry

Single Crystal X-ray Diffraction (XRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise arrangement of atoms in the crystal lattice. This includes bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecule's connectivity and conformation in the solid state.

Furthermore, single-crystal XRD reveals the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal. For this compound, the amide N-H group can act as a hydrogen bond donor, while the pyridine nitrogen and the carbonyl oxygen can act as hydrogen bond acceptors, leading to the formation of supramolecular assemblies. nih.gov The planarity of the pyridine ring and the amide group, as well as the orientation of the tert-butyl group, would be precisely determined.

Table 4: Representative Single Crystal X-ray Diffraction Data for a Pyridine Amide Derivative

| Parameter | Description | Typical Value |

| Crystal System | The crystal system of the unit cell | Monoclinic or Orthorhombic |

| Space Group | The symmetry of the crystal | P2₁/c or Pbca |

| a (Å) | Unit cell dimension | 10 - 15 |

| b (Å) | Unit cell dimension | 5 - 10 |

| c (Å) | Unit cell dimension | 15 - 20 |

| β (°) | Unit cell angle | 90 - 105 |

| Z | Molecules per unit cell | 4 |

| Hydrogen Bonds | Intermolecular interactions | N-H···N, N-H···O |

Chromatographic Purity Assessment and Isolation Techniques

Chromatographic techniques are essential for assessing the purity of a compound and for its isolation and purification. High-Performance Liquid Chromatography (HPLC) is the most widely used method for determining the purity of non-volatile organic compounds like this compound.

A reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and a buffered aqueous solution. researchgate.netresearchgate.net Detection is typically achieved using a UV detector set at a wavelength where the analyte absorbs strongly. The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. This method can also be used to quantify the compound by comparing its peak area to that of a certified reference standard. For preparative applications, the conditions can be scaled up to isolate larger quantities of the pure compound.

Gas Chromatography (GC) could also be used for purity assessment, provided the compound is thermally stable and sufficiently volatile. The use of a mass spectrometer as a detector (GC-MS) would provide both retention time and mass spectral data, further confirming the identity of any impurities.

Table 5: Typical HPLC Parameters for Purity Assessment

| Parameter | Description |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

There is no specific information available in the searched resources detailing the use of Thin-Layer Chromatography for monitoring the synthesis of this compound.

Column Chromatography for Purification

Detailed protocols for the purification of this compound using column chromatography are not described in the available scientific literature.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Specific methods for the analysis of this compound by High-Performance Liquid Chromatography to determine its purity and for quantification have not been found in the searched resources.

Given the absence of specific experimental data for this compound, it is not possible to provide the detailed research findings and data tables as requested. The scientific community has not yet published specific chromatographic conditions for this particular compound.

Computational and Theoretical Chemical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules from first principles. These methods would be instrumental in providing fundamental insights into the structure and reactivity of N-(3-Methylpyridin-4-yl)pivalamide. DFT has been successfully used to study related pyridine (B92270) and pivalamide (B147659) derivatives, offering a framework for potential future studies. For instance, DFT analysis on similar structures has been used to determine their reactive nature by examining the LUMO/HOMO energy gap.

Electronic Structure and Bonding Analysis

An analysis of the electronic structure of this compound would involve mapping the electron density distribution to understand chemical bonding and reactivity. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. Molecular Electrostatic Potential (MEP) maps would also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Conformational Analysis and Molecular Geometry

Conformational analysis is essential for understanding the three-dimensional structure of a flexible molecule like this compound. By rotating the single bonds (e.g., the amide bond and the bond connecting the pyridine ring to the nitrogen), a potential energy surface can be generated. This allows for the identification of the most stable conformers (energy minima) and the transition states between them. The optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, would be determined for the most stable conformer. While no specific crystal structure data for this compound is publicly available, such calculations would provide a reliable prediction of its gas-phase structure. For related molecules, computed properties are often compared against experimental data when available.

Reaction Mechanism Elucidation

DFT calculations are invaluable for elucidating reaction mechanisms at a molecular level. For this compound, this could involve studying its synthesis, potential degradation pathways, or its interaction with biological targets. By calculating the energies of reactants, transition states, and products, a complete reaction energy profile can be constructed. This would allow researchers to determine the activation energies and reaction rates, providing a deeper understanding of the reaction's feasibility and kinetics. Studies on the photoisomerization of related pyridine structures have demonstrated the power of these methods in mapping complex reaction pathways.

Solvation Effects and Reactivity Prediction

The chemical behavior of a molecule can be significantly influenced by its solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), can be used in conjunction with DFT to simulate the effects of different solvents on the properties of this compound. These calculations can predict how solvation affects conformational stability, electronic structure, and reactivity. Understanding solvation is critical for predicting the outcomes of reactions performed in solution.

Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time. An MD simulation would model the movements of the atoms in the molecule, offering insights into its flexibility, conformational changes, and interactions with its environment (e.g., solvent molecules or a biological receptor). While no MD studies specifically targeting this compound have been identified, the methodology has been applied to investigate the stability of protein-ligand complexes involving similar molecular scaffolds. Such simulations are crucial for understanding how a molecule might bind to a biological target.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodology

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physicochemical properties of compounds based on their molecular structure. To develop a QSAR/QSPR model for a series of compounds including this compound, one would first need a dataset of molecules with known activities or properties. Molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) would then be calculated for each molecule. Statistical techniques are then used to build a mathematical model that correlates these descriptors with the observed activity or property. Although no QSAR models specifically for this compound have been reported, this methodology is a powerful tool in drug discovery and materials science for screening new compounds and optimizing their properties.

In Silico Prediction of Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of a molecule are governed by its electronic structure. Computational methods, particularly density functional theory (DFT), are instrumental in elucidating these properties. For this compound, we can infer its reactivity by examining key computed parameters, drawing parallels with studies on structurally related N-aryl amides and pyridine derivatives.

Key indicators of chemical reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is associated with the ability of a molecule to donate electrons, indicating its nucleophilicity. Conversely, the LUMO energy reflects the ability to accept electrons, highlighting its electrophilicity. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical descriptor of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

Another important tool is the Molecular Electrostatic Potential (MESP) map. The MESP illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom of the pyridine ring and the oxygen atom of the pivalamide carbonyl group are expected to be electron-rich, appearing as red or yellow regions on the MESP map. These sites are prone to electrophilic attack. Conversely, the hydrogen atoms and the regions around the carbonyl carbon are likely to be electron-deficient (blue regions), making them susceptible to nucleophilic attack.

The presence of the methyl group on the pyridine ring can also influence reactivity through electronic and steric effects. Electronically, the methyl group is weakly electron-donating, which can slightly increase the electron density of the pyridine ring, potentially affecting its interaction with other molecules. Sterically, the methyl group's proximity to the amide linkage might influence the conformation of the molecule and the accessibility of nearby reactive sites.

Table 1: Predicted Computational Parameters for this compound and Their Significance

| Parameter | Predicted Value/Region | Significance in Reactivity and Selectivity |

| HOMO Energy | Relatively high | Indicates a propensity to donate electrons; potential for oxidation. |

| LUMO Energy | Relatively low | Indicates a propensity to accept electrons; potential for reduction. |

| HOMO-LUMO Gap | Moderate | Suggests a balance between stability and reactivity. |

| MESP (Nitrogen atom) | Negative (Red/Yellow) | Electron-rich site, susceptible to electrophilic attack or protonation. |

| MESP (Carbonyl Oxygen) | Negative (Red/Yellow) | Electron-rich site, can act as a hydrogen bond acceptor. |

| MESP (Amide Hydrogen) | Positive (Blue) | Electron-poor site, can act as a hydrogen bond donor. |

Note: The specific numerical values for these parameters would require a dedicated computational study on this compound.

Chemoinformatic Analysis of Compound Libraries

Chemoinformatics provides the tools to analyze and compare large collections of chemical compounds, known as compound libraries. The inclusion of this compound or similar structures in these libraries is significant due to the prevalence of the pyridine scaffold in medicinal chemistry. nih.gov Pyridine and its derivatives are common in a wide range of FDA-approved drugs and natural products. nih.gov

The analysis of compound libraries focuses on several key aspects, including physicochemical properties, structural diversity, and the novelty of the chemical scaffolds. nih.govresearchgate.net Physicochemical properties such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area are crucial for determining a compound's drug-likeness and pharmacokinetic profile.

Chemoinformatic studies have shown that libraries containing pyridine derivatives often occupy a distinct region of chemical space compared to other classes of compounds. nih.gov The analysis of these libraries helps in identifying gaps in the current chemical space and provides opportunities for the design of new compounds with novel biological activities. nih.govresearchgate.net

Table 2: Key Chemoinformatic Descriptors for a Hypothetical Library Containing this compound

| Descriptor | Typical Value Range | Significance for Drug Discovery |

| Molecular Weight (MW) | 150 - 500 Da | Adherence to Lipinski's Rule of Five for oral bioavailability. |

| logP | -2 to 5 | Measures lipophilicity, affecting absorption and distribution. |

| Hydrogen Bond Donors | 1 - 5 | Influences solubility and binding to biological targets. |

| Hydrogen Bond Acceptors | 2 - 10 | Influences solubility and binding to biological targets. |

| Topological Polar Surface Area (TPSA) | 20 - 130 Ų | Predicts cell permeability and oral absorption. |

| Scaffold Diversity | High | Increases the probability of finding hits against various biological targets. |

Note: These values represent a general range for drug-like molecules and would be used to assess a library containing the target compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Elucidation of Key Structural Motifs for Biological Interactions

The fundamental structure of N-(3-Methylpyridin-4-yl)pivalamide, comprising a pyridine (B92270) ring and a pivalamide (B147659) moiety, forms the basis of its biological interactions. The pyridine ring, a nitrogen-containing heterocycle, is a common feature in many biologically active compounds and often participates in crucial interactions with biological macromolecules. mdpi.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many biological recognition processes.

In related structures, the combination of a heterocyclic ring system and an amide-containing side chain has been shown to be essential for various biological activities. For instance, in a series of N-pyrimidyl/pyridyl-2-thiazolamine analogues, a unique sulfur-nitrogen non-bonding interaction was found to be critical for the conformation necessary for their activity as positive allosteric modulators of the M3 muscarinic acetylcholine (B1216132) receptor. nih.gov While this compound lacks a thiazole (B1198619) ring, this highlights the importance of specific heteroatom arrangements and non-covalent interactions in defining the biological profile of such compounds.

Impact of Substituent Modifications on Molecular Behavior

The behavior of molecules like this compound can be finely tuned by modifying its substituents. These modifications can alter the steric and electronic properties of the molecule, thereby influencing its biological activity and physicochemical characteristics.

Substituents on the pyridine ring can have profound steric and electronic effects. The position and nature of these substituents are critical. For instance, the introduction of different groups on the pyridine ring of related compounds has been shown to modulate their biological activity. mdpi.com

Steric Effects: The size and shape of substituents can influence how the molecule fits into a binding pocket. A bulky substituent might enhance binding by filling a hydrophobic pocket or, conversely, hinder binding through steric clashes. In the case of this compound, the methyl group at the 3-position of the pyridine ring introduces a certain steric bulk. The effect of this can be evaluated by comparing its activity with analogs that have different substituents at this position, such as a hydrogen atom, a larger alkyl group, or a halogen.

Electronic Effects: The electronic nature of substituents can alter the electron distribution within the pyridine ring, affecting its ability to participate in hydrogen bonding and π-stacking interactions. Electron-donating groups (like the methyl group) increase the electron density on the pyridine ring, potentially enhancing its hydrogen bond accepting capability. Conversely, electron-withdrawing groups (such as halogens or nitro groups) decrease the electron density, which can also modulate binding affinity depending on the nature of the target's binding site. Studies on other pyridine derivatives have demonstrated that the strategic placement of electron-withdrawing or -donating groups can significantly impact their antiproliferative activity. mdpi.com

A search for commercially available analogs of this compound reveals a variety of substituted pyridines, indicating the synthetic accessibility for such SAR studies. Examples include compounds with iodo, fluoro, and methoxy (B1213986) substituents on the pyridine ring. bldpharm.comsigmaaldrich.comsigmaaldrich.com

The pivalamide moiety, characterized by the bulky tert-butyl group attached to the carbonyl carbon, is a key feature of this compound. This group significantly influences the molecule's properties.

The tert-butyl group is sterically demanding and can serve several purposes. It can act as a "hydrophobic anchor," fitting into a nonpolar pocket of a biological target. This bulkiness can also shield the amide bond from enzymatic hydrolysis, thereby increasing the metabolic stability and in vivo half-life of the compound.

In a related compound, N-(3-{[(Z)-(3-Hydroxy-4-methylphenyl)imino]methyl}pyridin-2-yl)pivalamide, the pivalamide moiety is part of a larger structure that exhibits specific hydrogen bonding patterns. iucr.orgresearchgate.net This underscores the importance of the pivalamide group in directing intermolecular interactions.

Conformational Effects on Molecular Recognition

The three-dimensional conformation of this compound is a critical factor in its ability to be recognized by a biological target. The molecule is not rigid and can adopt different conformations due to rotation around single bonds, particularly the bond connecting the pyridine ring to the amide nitrogen and the bond between the amide nitrogen and the carbonyl carbon.

The preferred conformation of the molecule in a biological environment will be the one that best fits the binding site of its target protein. This "bioactive conformation" may not be the lowest energy conformation in solution. Molecular modeling and conformational analysis can provide insights into the likely low-energy conformations.

In a related Schiff base containing a pivalamide moiety, the molecule was found to be non-planar, with a significant dihedral angle between the ring systems. iucr.orgresearchgate.net This non-planar conformation is stabilized by intramolecular hydrogen bonds. Such intramolecular interactions can pre-organize the molecule into a conformation that is favorable for binding to its target. The study of quasiracemates of diarylamides has also shown that functional group position can significantly affect molecular recognition processes by influencing the adopted conformation. mdpi.com

Hydrogen Bonding and Non-Covalent Interactions

Hydrogen bonds are among the most important non-covalent interactions that govern molecular recognition in biological systems. For this compound, several potential hydrogen bonding sites exist:

The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor.

The amide N-H group can act as a hydrogen bond donor.

The amide carbonyl oxygen can act as a hydrogen bond acceptor.

The ability of these groups to form hydrogen bonds with amino acid residues in a protein's binding site is likely a key determinant of the molecule's biological activity.

In addition to hydrogen bonds, other non-covalent interactions can also play a significant role. These include:

Van der Waals interactions: These are weak, short-range interactions that occur between all atoms. The bulky tert-butyl group of the pivalamide moiety provides a large surface area for favorable van der Waals contacts within a hydrophobic binding pocket.

Hydrophobic interactions: The nonpolar parts of the molecule, such as the methyl group on the pyridine ring and the tert-butyl group of the pivalamide, will tend to associate with hydrophobic regions of the binding site to minimize their contact with water.

Comparative Studies with Related Scaffolds and Analogs

To fully understand the structure-activity relationships of this compound, it is informative to compare its properties and biological activities with those of related scaffolds and analogs. This comparative approach can help to identify the specific structural features that are most important for a desired effect.

A search of chemical databases reveals a number of commercially available analogs that could be used in such comparative studies. These include compounds with different substituents on the pyridine ring, as well as compounds where the pivalamide group is replaced by other acyl groups.

| Compound Name | CAS Number | Key Structural Difference from this compound |

| N-(3-Allylpyridin-4-yl)pivalamide | 1186311-09-0 | Allyl group at the 3-position of the pyridine ring instead of a methyl group. scbt.comscbt.comsigmaaldrich.com |

| N-((1-methylpiperidin-4-yl)methyl)pivalamide | 953960-38-8 | Piperidine (B6355638) ring instead of a pyridine ring. nih.gov |

| N-(4-Pivaloylpyridin-3-yl)pivalamide | 1951440-01-9 | An additional pivaloyl group on the pyridine ring. bldpharm.com |

| N-(3-Iodo-5-methylpyridin-2-yl)pivalamide | Not Available | Iodo substituent on the pyridine ring. sigmaaldrich.com |

| N-(2-(Hydroxymethyl)pyridin-3-yl)pivalamide | Not Available | Hydroxymethyl substituent on the pyridine ring. bldpharm.com |

| 3-(methylamino)-N-pyridin-4-ylbenzamide | Not Available | Benzamide (B126) core instead of a pivalamide, with a methylamino substituent. nih.gov |

| N-Methyl-N-(piperidin-4-ylmethyl)pivalamide hydrochloride | 2415543-32-5 | Methylated amide nitrogen and a piperidine ring. bldpharm.com |

| N-(4-Iodo-6-methoxypyridin-3-yl)pivalamide | 227180-20-3 | Iodo and methoxy substituents on the pyridine ring. bldpharm.com |

| N-(2-Methoxy-4-(trimethylsilyl)pyridin-3-yl)pivalamide | Not Available | Methoxy and trimethylsilyl (B98337) substituents on the pyridine ring. sigmaaldrich.com |

By synthesizing and testing a series of such analogs, researchers can systematically probe the effects of different structural modifications. For example, comparing the activity of this compound with N-(3-Allylpyridin-4-yl)pivalamide could reveal the importance of the size and electronic nature of the substituent at the 3-position of the pyridine ring. scbt.comscbt.com Similarly, comparing it with analogs where the pivalamide group is replaced by, for example, an acetamide (B32628) or a benzamide group, would elucidate the role of the bulky tert-butyl group.

Structure-activity relationship studies on pyrazol-4-yl-pyridine derivatives have successfully led to the identification of selective positive allosteric modulators for the M4 muscarinic acetylcholine receptor, demonstrating the power of this approach in drug discovery. nih.gov A similar systematic exploration of the chemical space around this compound could lead to the discovery of new compounds with improved properties and biological activities.

In Vitro and Mechanistic Biological Investigations

Target Identification and Molecular Interactions

A thorough search of scientific databases has yielded no specific data on the target identification or molecular interactions of N-(3-Methylpyridin-4-yl)pivalamide. The following subsections detail the lack of findings for the specified biological targets.

There are no available studies or data concerning the inhibitory activity of this compound against the enzymes Dihydroorotate dehydrogenase (DHODH) or Paraoxonase 1 (PON1). Consequently, its potency, mechanism of inhibition, and selectivity for these enzymes remain uncharacterized.

No research has been published detailing the effects of this compound on protein kinases. Therefore, information regarding its potential to inhibit Protein Kinase C βII (PKCβII), Phosphoinositide 3-kinase (PI3K), or Phosphatidylinositol 4-kinase IIIβ (PI4K IIIβ) is not available. The mechanism of action, binding affinity, and specificity for these or any other protein kinases have not been determined.

There is no documented evidence of this compound binding to or modulating the activity of any neurotransmitter receptors. Binding assays and functional studies that would be necessary to determine its receptor interaction profile have not been reported.

The interaction of this compound with biological metal complexes has not been investigated in any published studies. Its potential to act as a ligand or to influence the activity of metalloproteins is currently unknown.

Cellular Assays for Investigating Fundamental Biological Processes

Consistent with the lack of molecular-level data, cellular studies to investigate the effects of this compound on fundamental biological processes have not been reported.

No data from cell-based assays, such as MTT or trypan blue exclusion assays, are available to assess the impact of this compound on cell proliferation or viability. Its cytotoxic or cytostatic potential against any cell line is therefore uncharacterized.

The table below summarizes the lack of available data for the specified assays.

Table 1: Summary of Available Biological Data for this compound| Biological Investigation | Target | Finding |

| Enzyme Inhibition | DHODH, PON1 | No data available |

| Protein Kinase Inhibition | PKCβII, PI3K, PI4K IIIβ | No data available |

| Receptor Binding | Neurotransmitter Receptors | No data available |

| Interaction with Metal Complexes | Biological Metal Complexes | No data available |

| Cellular Assays | Cell Proliferation/Viability | No data available |

Induction of Apoptosis in Cellular Models

The effect of this compound on the induction of apoptosis is highly dependent on the cellular context, particularly the mutational status of the BRAF gene and the cell type. In cancer cell lines harboring the BRAF V600E mutation, such as the A375 melanoma and Colo205 colorectal carcinoma lines, the compound's inhibitory action on the mutated BRAF kinase leads to the suppression of downstream signaling, which is critical for cell survival and proliferation. This inhibition ultimately results in the death of these cancer cells. nih.gov

However, studies have explicitly shown that in certain BRAF V600E mutant cell lines like A375 and Colo205, this compound does not activate the apoptotic pathways. medchemexpress.comtocris.com This suggests that the observed cell death may occur through other non-apoptotic mechanisms or that the induction of apoptosis is contingent on other cellular factors not present in these specific models.

In stark contrast, in non-proliferating, post-mitotic cells with wild-type BRAF, such as kidney podocytes, this compound exhibits a pro-survival effect. nih.gov It protects these cells from injury-induced cell death by paradoxically activating the MEK/ERK signaling pathway. nih.govnih.gov This highlights that the compound's influence on cell fate is not a simple induction of apoptosis but a nuanced modulation of survival signals that differs between cancerous and non-cancerous cells, and between cells with mutant versus wild-type BRAF.

Modulation of Intracellular Signaling Pathways

This compound is a potent and highly selective inhibitor of the RAF/MEK/ERK signaling pathway, with a particularly high affinity for the V600E mutant of B-Raf. medchemexpress.comtocris.comnih.gov Its primary mechanism of action involves the direct inhibition of B-Raf kinase activity, which in turn prevents the phosphorylation and activation of downstream kinases MEK1/2 and ERK1/2. nih.govacs.org

In cellular models with the BRAF V600E mutation, the compound effectively suppresses the constitutively active signaling cascade. This leads to a significant reduction in the levels of phosphorylated MEK (pMEK) and phosphorylated ERK (pERK). medchemexpress.comnih.govcaymanchem.com The inhibitory potency of this compound on this pathway in BRAF V600E mutant cell lines is well-documented with specific half-maximal inhibitory concentrations (IC50). nih.govmedchemexpress.comcaymanchem.com

A fascinating aspect of this compound's activity is the paradoxical activation of the MEK/ERK pathway in cells that express wild-type BRAF. nih.govnih.gov This occurs because the binding of this compound to wild-type BRAF or CRAF promotes their dimerization, leading to an activation of MEK/ERK signaling. nih.gov This differential effect underscores the critical importance of the cellular genetic background in determining the outcome of treatment with this inhibitor.

Interactive Table: Cellular Activity of this compound in BRAF V600E Mutant Cell Lines

| Cell Line | Cancer Type | Target | IC50 (nM) |

| Malme-3M | Melanoma | pERK | 63 |

| A375 | Melanoma | pMEK1 | 59 |

| Colo205 | Colorectal Carcinoma | pMEK1 | 29 |

Protein Trafficking and Maturation in Cell Models

Effects on Specific Cellular Functions (e.g., membrane signaling, trafficking)

The most prominent effect of this compound on cellular function is its modulation of membrane-to-nucleus signaling via the RAF/MEK/ERK pathway. A key event in this process is the induction of RAF dimerization at the cell membrane. The compound has been shown to promote the formation of RAF kinase domain dimers in living cells. umich.edu This dimerization is a critical step in the activation of the signaling cascade in cells with wild-type BRAF.

In BRAF V600E mutant cells, the primary effect is the inhibition of the aberrant signaling originating from the mutated B-Raf. Beyond its well-documented impact on the RAF pathway, there is limited information on the effects of this compound on other specific cellular functions like general membrane signaling or cellular trafficking. Research has remained highly focused on its targeted effects on the RAF kinases.

Mechanistic Elucidation of Biological Activities

The biological activities of this compound are mechanistically rooted in its differential interaction with mutant and wild-type BRAF kinases. The antitumor efficacy of the compound is strongly predicted by the BRAF V600E mutational status. nih.govacs.org

In cells with the BRAF V600E mutation, the compound acts as a potent inhibitor. It binds to the mutated kinase, inactivating it and thereby suppressing the downstream signaling that drives tumor cell proliferation and survival. nih.gov The sustained inhibition of ERK phosphorylation is a key determinant of its antitumor efficacy. nih.govacs.org

Conversely, the mechanism in cells with wild-type BRAF involves the promotion of RAF dimerization. nih.gov This leads to a paradoxical activation of the MEK/ERK pathway. This phenomenon highlights that the biological consequence of RAF inhibition is dependent on the specific point of oncogenic activation within the RAS-RAF-MEK-ERK network. nih.govacs.org The cellular context, including the presence of other mutations (such as in KRAS), can also influence the cellular response to the compound. acs.org

Metabolic Pathway Elucidation Pre Clinical and in Vitro

Identification of Metabolites through In Vitro Biotransformation Systems

In vitro systems, such as liver microsomes, hepatocytes, and recombinant enzymes, are instrumental in identifying potential metabolites of a new chemical entity. These systems allow for the controlled study of metabolic reactions in a simplified environment.

Oxidative Metabolism

Information regarding the oxidative metabolites of N-(3-Methylpyridin-4-yl)pivalamide is not available. Oxidative metabolism, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, is a major pathway for the biotransformation of many foreign compounds. Potential oxidative reactions could include hydroxylation of the methyl group on the pyridine (B92270) ring, oxidation of the pyridine ring itself, or N-dealkylation. However, without experimental data, the occurrence and specific nature of these metabolites remain speculative.

Role of Specific Enzymes in Metabolism

The specific enzymes responsible for the metabolism of this compound have not been identified. While CYPs are likely candidates for any oxidative metabolism, other enzymes such as flavin-containing monooxygenases (FMOs), aldehyde oxidase (AO), or various hydrolases could also play a role. Phenotyping studies using specific chemical inhibitors or recombinant enzymes would be necessary to determine the contribution of each enzyme to the compound's biotransformation.

In Silico Prediction of Metabolic Fate

In the absence of experimental data, computational (in silico) models are often used to predict the metabolic fate of a compound. These models use algorithms based on the chemical structure of the compound and known metabolic reactions to predict potential sites of metabolism and the resulting metabolites. However, no such in silico predictions for this compound have been published.

Synthesis and Characterization of Derivatives and Analogues

Systematic Derivatization for SAR and Biological Probe Development

Systematic derivatization is a cornerstone of medicinal chemistry, enabling the exploration of Structure-Activity Relationships (SAR) and the development of biological probes to elucidate molecular targets and mechanisms of action.

Modifications to the pyridine (B92270) ring of N-(3-Methylpyridin-4-yl)pivalamide are instrumental in probing interactions with biological targets and optimizing pharmacokinetic properties. The pyridine moiety is a key structural feature in many biologically active compounds due to its ability to participate in various non-covalent interactions. nih.gov

Research into related pyridine-containing compounds has demonstrated that substitutions on the pyridine ring can significantly impact biological activity. For instance, in a series of farnesyl-protein transferase inhibitors, the introduction of halogen atoms at the 3-position of a pyridine ring showed that chloro, bromo, and iodo analogues were equipotent, while a fluoro analogue was less active. nih.gov Conversely, polar groups like amino, alkylamino, or hydroxyl groups at the same position resulted in decreased activity. nih.gov Small alkyl groups, such as a methyl group, can lead to potent inhibitors, whereas bulky substituents like tert-butyl or phenyl groups can abolish activity. nih.gov

The synthesis of new thioalkyl derivatives of pyridine has been explored to assess their pharmacophore functional groups and has shown that these compounds can exhibit a range of biological effects, including anticonvulsant, sedative, and anxiolytic properties. nih.gov Furthermore, the lithiation of N-(pyridin-3-ylmethyl)pivalamide at the 4-position of the pyridine ring allows for the introduction of various electrophiles, creating a library of substituted derivatives for further study. researchgate.net

The following table summarizes key pyridine ring modifications and their reported impact on the activity of related compounds.

| Modification Type | Substituent | Position | Observed Effect on Activity |

| Halogenation | -Cl, -Br, -I | 3 | Maintained Potency |

| Halogenation | -F | 3 | Decreased Potency |

| Polar Groups | -NH2, -NHAlkyl, -OH | 3 | Decreased Potency |

| Alkylation | -CH3 | 3 | Increased Potency |

| Bulky Groups | -t-Butyl, -Phenyl | 3 | Inactive |

| Thioalkylation | Various | Various | Potential for psychotropic properties |

The amide linkage in this compound is another key site for modification. In studies of related compounds, such as N-(6-methylpyridin-yl)-substituted aryl amides, most structural variations to the amide template were not well-tolerated, though some potent analogues were discovered. nih.gov The synthesis of N-((4-acetylphenyl)carbamothioyl)pivalamide, where the amide is replaced by an acylthiourea group, has been reported. researchgate.net This highlights the potential for discovering novel bioactive compounds by modifying the amide linker. researchgate.net

Synthesis of Scaffold-Hopped Analogues

Scaffold hopping is a strategy used to identify structurally novel compounds that retain the biological activity of a known parent molecule. This approach can lead to compounds with improved properties, such as enhanced selectivity or better pharmacokinetic profiles. For example, a shape-based scaffold hopping approach was successfully used to convert a pyrimidine-based inhibitor of Dual Leucine Zipper Kinase (DLK) to a pyrazole (B372694) core with improved physicochemical properties. nih.gov This resulted in a potent, selective, and brain-penetrant inhibitor. nih.gov Applying similar principles to this compound could yield novel chemotypes with desirable therapeutic characteristics.

Novel Pivalamide-Containing Heterocyclic Systems

The synthesis of novel heterocyclic systems incorporating the pivalamide (B147659) functional group is an active area of research. One approach involves using 1-(acyl/aryl)-3-substituted thioureas, which contain a pivaloyl group, as precursors for the formation of various heterocycles. nih.gov These precursors are versatile due to the presence of two acidic protons and both carbonyl and thiocarbonyl groups. nih.gov For instance, N-((4-acetylphenyl)carbamothioyl)pivalamide has been synthesized and characterized, demonstrating the feasibility of creating new pivalamide-containing structures. researchgate.netnih.gov

N-Oxide Derivatives and their Research Utility

The formation of N-oxide derivatives is a common metabolic pathway for pyridine-containing compounds and can also be a deliberate synthetic strategy. google.com Pyridine N-oxides can sometimes serve as prodrugs, potentially offering an extended duration of action and an improved side-effect profile compared to the parent compound. google.com For example, the pyridine-N-oxide of a known dopamine-D2 receptor antagonist was identified as a major metabolite and found to be a useful alternative to the parent drug. google.com Furthermore, 4-methylpyridine (B42270) N-oxide has been utilized as a catalyst in amine-free O-sulfonylation reactions, showcasing the utility of N-oxides in synthetic chemistry. organic-chemistry.org

Characterization of Novel Derivatives

The structural elucidation and confirmation of purity for newly synthesized derivatives of this compound are accomplished using a suite of standard analytical techniques. These methods are essential for verifying the identity and integrity of the novel compounds.

The primary characterization techniques employed include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H-NMR and ¹³C-NMR are used to determine the chemical structure of the synthesized compounds. researchgate.netnih.govresearchgate.netjocpr.com

Mass Spectrometry (MS) : ESI-MS is frequently utilized to confirm the molecular weight of the novel derivatives. nih.govjocpr.com

Infrared (IR) Spectroscopy : FT-IR spectroscopy helps to identify the presence of key functional groups within the molecule. researchgate.netnih.govresearchgate.netjocpr.com

Single Crystal X-ray Diffraction : This technique provides detailed information about the three-dimensional molecular structure and intermolecular interactions in the solid state. researchgate.net

Elemental Analysis : Performed to determine the elemental composition (C, H, N) of the final compounds, ensuring it matches the theoretical values. mdpi.com

Chromatography : Techniques such as Thin Layer Chromatography (TLC) are used to monitor the progress of reactions, while methods like Ultra-Performance Liquid Chromatography (UPLC) are employed to assess the purity of the final products. nih.govmdpi.com

The following table provides an overview of the analytical methods used for the characterization of novel derivatives.

| Analytical Method | Purpose | References |

| ¹H-NMR Spectroscopy | Elucidation of proton environment and molecular structure. | researchgate.netnih.govresearchgate.netjocpr.com |

| ¹³C-NMR Spectroscopy | Determination of the carbon framework of the molecule. | researchgate.netnih.govresearchgate.net |

| Mass Spectrometry (ESI-MS) | Confirmation of molecular weight. | nih.govjocpr.com |

| FT-IR Spectroscopy | Identification of functional groups. | researchgate.netnih.govresearchgate.netjocpr.com |

| Single Crystal X-ray Diffraction | Determination of 3D molecular structure. | researchgate.net |

| Elemental Analysis | Confirmation of elemental composition. | mdpi.com |

| Chromatography (TLC, UPLC) | Reaction monitoring and purity assessment. | nih.govmdpi.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |